4-fluoro-2-methyl-1H-indole-5-carbonitrile
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Overview
Description
4-fluoro-2-methyl-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-fluoro-2-methyl-1H-indole-5-carbonitrile involves several steps, typically starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
4-fluoro-2-methyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-fluoro-2-methyl-1H-indole-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-fluoro-2-methyl-1H-indole-5-carbonitrile can be compared with other indole derivatives, such as:
4-fluoro-3-phenyl-1H-indole-2-carbonyl: Known for its antiviral activity.
N-arylsulfonyl-3-acetylindole: Evaluated as HIV-1 inhibitors.
1H-indole-3-carbaldehyde derivatives: Studied for their potential as aldose reductase inhibitors.
Properties
Molecular Formula |
C10H7FN2 |
---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
4-fluoro-2-methyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H7FN2/c1-6-4-8-9(13-6)3-2-7(5-12)10(8)11/h2-4,13H,1H3 |
InChI Key |
YALUADQZFCYDJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)C#N |
Origin of Product |
United States |
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